molecular formula C11H10N2O2S B1265555 Acetoacetamide, N-(2-benzothiazolyl)- CAS No. 4692-94-8

Acetoacetamide, N-(2-benzothiazolyl)-

Cat. No. B1265555
CAS RN: 4692-94-8
M. Wt: 234.28 g/mol
InChI Key: KRVAVIMTIIEASB-UHFFFAOYSA-N
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Description

Acetoacetamide, N-(2-benzothiazolyl)-, and its derivatives are a class of compounds that have garnered interest due to their wide range of potential applications in various fields of chemistry and biology. These compounds are known for their photophysical properties and have been synthesized through the reaction of benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides (Umamahesh et al., 2017).

Synthesis Analysis

The synthesis of Acetoacetamide, N-(2-benzothiazolyl)- derivatives, involves various strategies, including refluxing benzothiazoles with acetic acid. For example, a series of N-(benzothiazole-2-yl) acetamide derivative compounds were synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming the structures through 1H NMR, FTIR, MS, and elemental analysis (M. Duran & M. Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of Acetoacetamide, N-(2-benzothiazolyl)- derivatives, is characterized by the presence of hydrogen bonds and other intermolecular interactions. For instance, the synthesis and crystal structure analysis of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed the significance of N—H⋯N hydrogen bonds and S⋯S interactions, highlighting the compound's almost planar structure and intermolecular interactions within the crystal (A. Bunev et al., 2013).

Chemical Reactions and Properties

Acetoacetamide, N-(2-benzothiazolyl)- compounds undergo various chemical reactions that modify their properties. The synthesis of these compounds often involves reactions with electrophiles leading to novel derivatives with potential applications. For example, the synthesis of 1,2,4-triazine, pyridine, and benzopyran derivatives from N-(2-benzothiazolyl)cyanoacetamide via its reaction with electrophiles demonstrates the chemical versatility of these compounds (A. Hussein et al., 2008).

Physical Properties Analysis

The physical properties of Acetoacetamide, N-(2-benzothiazolyl)- derivatives, such as their photophysical properties, have been a subject of research. Studies on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have provided insights into the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Umamahesh et al., 2017).

Chemical Properties Analysis

The chemical properties of Acetoacetamide, N-(2-benzothiazolyl)-, are influenced by their molecular structure and the presence of functional groups. The acidity constants of these acetamide derivatives, for instance, vary depending on the structure, providing valuable information on their chemical behavior and potential applications (M. Duran & M. Canbaz, 2013).

Scientific Research Applications

Analgesic Activity

Acetoacetamide, N-(2-benzothiazolyl)- derivatives have been investigated for their potential analgesic activities. A study by Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and evaluated their analgesic properties against various nociceptive stimuli, showing significant analgesic effects (Kaplancıklı et al., 2012).

Antimicrobial Activity

Özdemir et al. (2011) synthesized N-(Benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives and investigated their antimicrobial activities. These derivatives showed notable activities against various microbial strains (Özdemir et al., 2011).

Antimycobacterial and Anticancer Potential

Patel et al. (2015) explored N-phenyl/benzothiazolyl acetamide-fused quinazoline derivatives for their antimycobacterial and anticancer activities. The study indicated significant antimycobacterial and anticancer properties in the synthesized analogs (Patel et al., 2015).

Safety And Hazards

While specific safety and hazard information for “Acetoacetamide, N-(2-benzothiazolyl)-” was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAVIMTIIEASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196984
Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoacetamide, N-(2-benzothiazolyl)-

CAS RN

4692-94-8
Record name N-2-Benzothiazolyl-3-oxobutanamide
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Record name 2-(Acetoacetamido)benzothiazole
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Record name ACETOACETAMIDE, N-(2-BENZOTHIAZOLYL)-
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Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Record name N-(2-BENZOTHIAZOLYL)-ACETOACETAMIDE
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Record name 2-(ACETOACETAMIDO)BENZOTHIAZOLE
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